

Technical Guide: AKT-IN-1, an Allosteric Inhibitor of AKT1 and AKT2

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Compound of Interest

Compound Name: AKT-IN-1

Cat. No.: B605751

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Core Target and Mechanism of Action

AKT-IN-1, also identified as Akt1/Akt2-IN-1 (Compound 17), is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.^[1] Its mechanism of action is distinct from ATP-competitive inhibitors. **AKT-IN-1** binds to an allosteric site at the interface of the pleckstrin homology (PH) and kinase domains of AKT1 and AKT2.^[1] This binding is dependent on the presence of the PH domain and stabilizes the inactive conformation of the kinase, thereby preventing its activation and downstream signaling.^[1] This allosteric inhibition leads to a disruption of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.

Quantitative Data

The following tables summarize the key quantitative data for **AKT-IN-1**, providing insights into its potency, selectivity, and pharmacological properties.

Table 1: In Vitro Potency and Selectivity of **AKT-IN-1**

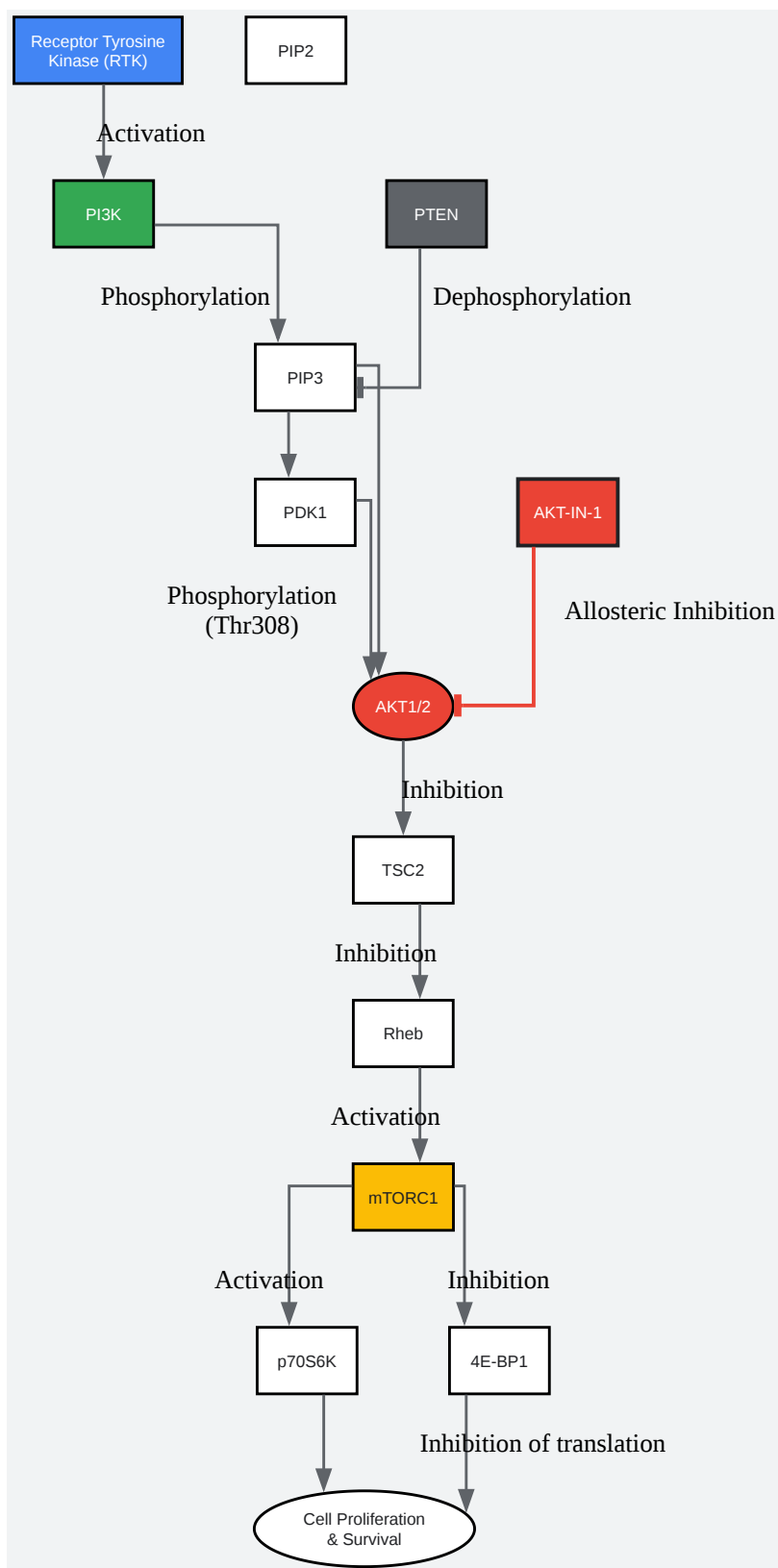
Target	IC50 (nM)	Assay Type	Notes
AKT1	3.5[1]	Kinase Assay	Allosteric inhibition
AKT2	42[1]	Kinase Assay	Allosteric inhibition
AKT3	1900[1]	Kinase Assay	Demonstrates selectivity for AKT1/2 over AKT3
PKA, PKC, SGK	>50,000[1]	Kinase Assay	Highly selective against other AGC family kinases
hERG	5610[1]	Binding Assay	Moderate activity in hERG binding assay

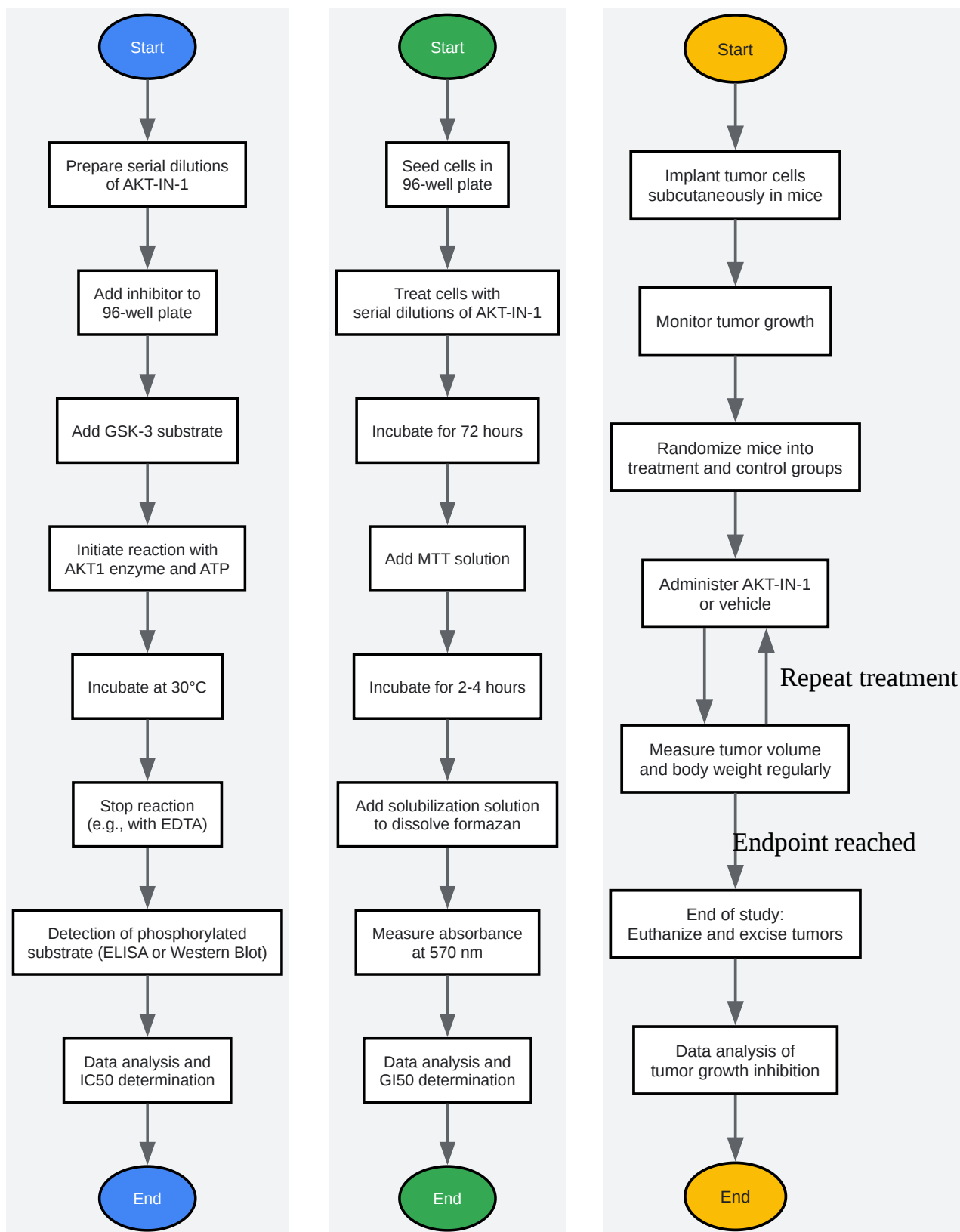
Table 2: Pharmacokinetic Profile of **AKT-IN-1** in Rats

Parameter	Value	Route of Administration
Clearance	4.6 mL/min/kg[1]	Not specified
Half-life (t1/2)	3.8 hours[1]	Not specified

Signaling Pathway

AKT-IN-1 targets the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by **AKT-IN-1**.





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References

- 1. medchemexpress.com [medchemexpress.com]
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